7-Amino-1-azaspiro[3.5]nonan-2-one
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Overview
Description
7-Amino-1-azaspiro[35]nonan-2-one is a chemical compound with the molecular formula C8H14N2O It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino ketone precursor. The reaction conditions often include the use of solvents such as o-xylene and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1-azaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spiro compounds .
Scientific Research Applications
7-Amino-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Amino-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.5]nonan-2-one: A similar spiro compound with different substituents.
7-Oxa-1-azaspiro[3.5]nonan-2-one: Another spiro compound with an oxygen atom in the ring structure.
Uniqueness
7-Amino-1-azaspiro[3.5]nonan-2-one is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-amino-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H14N2O/c9-6-1-3-8(4-2-6)5-7(11)10-8/h6H,1-5,9H2,(H,10,11) |
InChI Key |
IAJLXPRMHPVLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CC(=O)N2 |
Origin of Product |
United States |
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